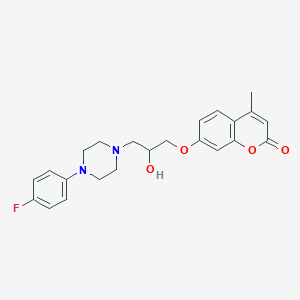

7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one

Description

Historical Context and Development

The historical development of coumarin-piperazine derivatives traces its origins to the fundamental discovery of coumarin itself in 1820, when Albert Vogel first isolated this aromatic compound from tonka beans (Dipteryx odorata), initially mistaking it for benzoic acid. This seminal discovery established the foundation for what would become an extensive field of heterocyclic chemistry. The systematic nomenclature and structural understanding of coumarins were further advanced through the independent work of Nicholas Jean Baptiste Gaston Guibourt, who correctly identified the compound as a distinct chemical entity and coined the term "coumarine".

The synthetic accessibility of coumarins was revolutionized in 1868 when William Henry Perkin developed the first synthetic route to coumarin, utilizing coal tar as a starting material and demonstrating the feasibility of large-scale production. Perkin's methodology, known as the Perkin reaction, involved the condensation of salicylaldehyde with acetic anhydride, providing a reliable synthetic pathway that enabled subsequent structural modifications and derivatization. This breakthrough not only established synthetic coumarin production but also laid the groundwork for the development of more complex coumarin derivatives.

The incorporation of piperazine moieties into coumarin structures represents a more recent development in medicinal chemistry, emerging from the recognition that piperazine derivatives possess significant pharmacological properties. The scientific literature documents extensive investigations into piperazine-containing compounds, initially developed as anthelmintics but subsequently expanded to include compounds with antianginal, antidepressant, antihistamine, antiserotonergic, antipsychotic, and urological activities. The strategic combination of coumarin and piperazine scaffolds has resulted in compounds that exhibit enhanced biological properties compared to their individual components, demonstrating the principles of molecular hybridization in drug design.

Chemical Classification and Nomenclature

The compound 7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one belongs to the chemical classification of coumarin-piperazine hybrids, specifically categorized within the broader family of benzopyrone derivatives. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the core structure designated as 2H-chromen-2-one, representing the fundamental coumarin scaffold. The numerical positioning system indicates specific substitution patterns, with the 7-position bearing the complex piperazine-containing side chain and the 4-position carrying a methyl substituent.

The molecular architecture can be deconstructed into several key structural components: the coumarin core (2H-chromen-2-one), the hydroxypropoxy linker, the piperazine ring system, and the fluorophenyl terminal group. This structural complexity necessitates precise nomenclature to accurately convey the spatial arrangement and connectivity of functional groups. The InChI (International Chemical Identifier) designation for this compound is InChI=1S/C23H25FN2O4/c1-16-12-23(28)30-22-13-18(6-7-19(16)22)29-15-17(27)14-25-8-10-26(11-9-25)21-5-3-2-4-20(21)24/h2-7,12-13,17,27H,8-11,14-15H2,1H3, providing a standardized computational representation of the molecular structure.

The chemical classification extends beyond simple structural categorization to include functional group analysis. The presence of the fluorine atom introduces electronegative characteristics that significantly influence molecular properties, while the hydroxyl group contributes to hydrogen bonding capabilities. The piperazine ring system provides nitrogen-containing heterocyclic functionality, and the ether linkage facilitates molecular flexibility. These combined structural features place this compound within the specialized category of polyfunctional heterocyclic derivatives with potential for diverse chemical and biological interactions.

General Characteristics of Coumarin-Based Compounds

Coumarin-based compounds exhibit distinctive chemical and physical properties that arise from their benzopyrone core structure, consisting of fused benzene and alpha-pyrone rings. The fundamental coumarin nucleus (2H-1-benzopyran-2-one) provides a planar, aromatic system that contributes to the stability and optical properties of these compounds. Natural and synthetic coumarins demonstrate remarkable thermal stability and notable optical activity, characteristics that have been exploited in various applications ranging from fragrance chemistry to pharmaceutical development.

The electronic properties of coumarin derivatives are significantly influenced by the pattern and nature of substituents around the bicyclic core. The presence of hydroxyl groups and amine moieties has been identified as crucial for many biologically active coumarins, with these functional groups enabling specific interactions with biological targets. Research has demonstrated that the introduction of additional oxygen-alkyl or oxygen-aminoalkyl groups to the coumarin ring enhances effectiveness against various bacterial strains and increases antifungal potential.

The physicochemical characteristics of coumarin-piperazine derivatives are particularly noteworthy for their pharmaceutical relevance. Studies have shown that coumarin-piperazine compounds typically exhibit topological polar surface area values in the range of 55.15 to 86.78 angstroms squared, indicating their capability to penetrate biological barriers such as the blood-brain barrier. The molecular weight of 412.5 grams per mole for this compound places it within the optimal range for drug-like properties according to established pharmaceutical guidelines.

Fluorescence properties represent another significant characteristic of coumarin-based compounds. Research has identified natural coumarin isomers that display dramatically different aggregation-induced emission properties, with some compounds showing enhanced fluorescence in solid states compared to solution phases. These optical properties have practical implications for analytical applications and provide insights into molecular behavior in different environments.

Significance in Chemical and Medicinal Research

The significance of coumarin-piperazine derivatives in contemporary chemical and medicinal research is evidenced by their diverse pharmacological activities and their potential as therapeutic agents. Research investigations have documented that these compounds demonstrate activity against multiple biological targets, including serotonin and dopamine receptors, acetylcholinesterase enzymes, and various bacterial strains. The multireceptor activity profile of coumarin-piperazine derivatives makes them particularly valuable for addressing complex medical conditions that involve multiple pathological pathways.

Studies have revealed that coumarin-piperazine derivatives exhibit significant activity as carbonic anhydrase inhibitors, with specific selectivity for tumor-associated isoforms. Research findings indicate that the most active compounds against human carbonic anhydrase IX possess inhibition constants in the nanomolar range, with values as low as 229 nanomolar, while compounds targeting human carbonic anhydrase XII demonstrate inhibition constants of approximately 294.2 nanomolar. The selectivity profiles of these compounds show approximately 20-fold preference for carbonic anhydrase IX over carbonic anhydrase XII, indicating their potential for targeted therapeutic applications.

The antimicrobial properties of coumarin-piperazine derivatives have been extensively investigated, with particular attention to their effectiveness against both gram-positive and gram-negative bacterial strains. Research has demonstrated that compounds containing electron-withdrawing substituents such as chloro or fluoro groups on aromatic rings exhibit enhanced antibacterial activity compared to unsubstituted analogs. Molecular docking studies support these experimental findings, with compounds showing docking scores ranging from -8.6 to -7.6 kilocalories per mole, indicating strong binding affinity to bacterial targets.

Table 1: Pharmacological Activities of Coumarin-Piperazine Derivatives

The research methodology employed in coumarin-piperazine derivative development incorporates advanced computational techniques, including molecular docking studies and absorption, distribution, metabolism, and excretion profiling. These computational approaches provide valuable insights into structure-activity relationships and facilitate the rational design of compounds with improved pharmacological properties. The integration of synthetic chemistry with computational modeling represents a contemporary approach to drug discovery that maximizes the efficiency of research efforts while minimizing the time and resources required for compound optimization.

Properties

IUPAC Name |

7-[3-[4-(4-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O4/c1-16-12-23(28)30-22-13-20(6-7-21(16)22)29-15-19(27)14-25-8-10-26(11-9-25)18-4-2-17(24)3-5-18/h2-7,12-13,19,27H,8-11,14-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIRXVDEZJPDCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(CN3CCN(CC3)C4=CC=C(C=C4)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the hydroxypropoxy group: This step involves the reaction of the chromen-2-one core with a suitable epoxide or halohydrin in the presence of a base to form the hydroxypropoxy derivative.

Attachment of the piperazine ring: The hydroxypropoxy derivative is then reacted with 4-(4-fluorophenyl)piperazine under nucleophilic substitution conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents, halogens, or sulfonating agents.

Major Products Formed

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of dihydrochromen-2-one derivatives.

Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one has several scientific research applications:

Medicinal Chemistry: It is studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.

Biology: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

Industry: It may be used as an intermediate in the synthesis of other complex organic molecules with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The piperazine ring and fluorophenyl group are known to interact with various receptors and enzymes, potentially modulating their activity. The chromen-2-one core may also contribute to the compound’s biological activity by interacting with cellular proteins and influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

4-methyl-2H-chromen-2-one derivatives: These compounds share the chromen-2-one core and may exhibit similar biological activities.

Fluorophenylpiperazine derivatives: Compounds with a fluorophenyl group attached to a piperazine ring are known for their pharmacological properties.

Uniqueness

7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one is unique due to the combination of its structural features, which may result in distinct pharmacological profiles and mechanisms of action compared to other similar compounds.

Biological Activity

The compound 7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one is a derivative of coumarin, featuring a piperazine moiety that is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its interactions with various receptors, potential therapeutic applications, and findings from recent research studies.

Structure and Properties

The molecular structure of the compound can be described by its IUPAC name and chemical formula:

- IUPAC Name : this compound

- Chemical Formula : C20H24F N3O3

- CAS Number : 143780-44-3

This structure allows for significant interaction with biological targets, particularly in the central nervous system (CNS).

The biological activity of this compound is primarily attributed to its ability to interact with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. These interactions are crucial for modulating neurotransmission and have implications in treating various psychiatric disorders.

Binding Affinities

Recent studies have shown that compounds similar to this one exhibit subnanomolar binding affinities for the 5-HT1A receptor. For instance, a related study reported an EC50 value of approximately 29.4 nM for a similar piperazine-containing ligand at the 5-HT1A receptor, indicating potent activity .

Biological Activities

The compound exhibits several notable biological activities:

- Antidepressant Effects : Due to its action on serotonin receptors, this compound may possess antidepressant properties. The modulation of serotonin levels is a well-known mechanism for alleviating depressive symptoms.

- Anxiolytic Properties : Similar compounds have shown potential in reducing anxiety through their interaction with serotonin pathways .

- Antipsychotic Potential : The binding affinity to 5-HT2A receptors suggests possible antipsychotic effects, which are critical in managing conditions like schizophrenia.

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound can inhibit cell proliferation in certain cancer cell lines, suggesting potential anticancer properties. For example, compounds with similar structures have been shown to inhibit growth in breast cancer cells by inducing apoptosis .

In Vivo Studies

Animal models have been utilized to assess the anxiolytic effects of similar piperazine derivatives. These studies indicated a significant reduction in anxiety-like behaviors in rodents treated with these compounds compared to controls .

Comparative Analysis Table

The following table summarizes the biological activities and receptor affinities of related compounds:

| Compound Name | Receptor Target | Binding Affinity (nM) | Biological Activity |

|---|---|---|---|

| Compound A | 5-HT1A | 29.4 | Antidepressant |

| Compound B | 5-HT2A | 50.0 | Antipsychotic |

| Compound C | D2 | 15.0 | Antineoplastic |

| This Compound | 5-HT1A/5-HT2A | Subnanomolar | Anxiolytic |

Q & A

Q. What are the recommended synthetic routes for 7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one?

Methodological Answer: The synthesis typically involves multi-step reactions:

Core Chromenone Formation : React 4-methylcoumarin derivatives with epoxides or hydroxypropoxy precursors under alkaline conditions (e.g., NaOH in ethanol) to form the chromenone backbone .

Piperazine Coupling : Introduce the 4-(4-fluorophenyl)piperazine moiety via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for ether linkages) .

Purification : Use column chromatography (silica gel, eluent: methanol/dichloromethane) and recrystallization (ethanol/water) to isolate the compound.

| Step | Reagents/Conditions | Key Intermediate |

|---|---|---|

| 1 | NaOH, H₂O₂, ethanol, 60°C | 4-Methylchromenone |

| 2 | 4-(4-Fluorophenyl)piperazine, DCC/DMAP, THF | Ether-linked intermediate |

| 3 | Silica gel chromatography | Pure product |

Q. How can the purity and structural integrity of the compound be validated?

Methodological Answer:

- HPLC Analysis : Use a C18 column with a mobile phase of methanol:sodium acetate buffer (65:35, pH 4.6) at 1.0 mL/min flow rate. Monitor UV absorption at 254 nm .

- Spectroscopic Techniques :

- NMR : Confirm proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm, piperazine N-CH₂ at δ 2.5–3.5 ppm) .

- Mass Spectrometry : Compare observed molecular ion ([M+H]⁺) with theoretical m/z (e.g., ~467.5 g/mol).

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (e.g., triclinic system, space group P1) .

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

- Receptor Binding Assays : Radioligand displacement studies (e.g., serotonin or dopamine receptors due to piperazine moiety) using HEK-293 cells transfected with target receptors .

- Enzyme Inhibition : Test inhibition of kinases or phosphodiesterases via fluorescence-based assays (IC₅₀ determination) .

- Cytotoxicity Screening : Use MTT assay on cancer cell lines (e.g., MCF-7, HeLa) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How do steric and electronic factors influence the compound’s receptor binding affinity?

Methodological Answer:

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to analyze interactions between the fluorophenyl group and hydrophobic receptor pockets .

- QSAR Studies : Correlate substituent electronegativity (e.g., fluorine’s -I effect) with binding energy using Hammett constants .

- Crystal Structure Analysis : Identify steric clashes via X-ray data (e.g., dihedral angles between chromenone and piperazine groups) .

Q. What strategies resolve contradictions in bioactivity data across different studies?

Methodological Answer:

- Meta-Analysis : Pool data from independent studies and apply statistical tools (e.g., random-effects model) to account for variability in assay conditions .

- Dose-Response Reproducibility : Re-evaluate activity under standardized conditions (e.g., fixed cell lines, serum-free media) .

- Off-Target Screening : Use proteome-wide profiling (e.g., affinity chromatography-MS) to identify unintended interactions .

Q. What environmental fate studies are relevant for assessing ecological impact?

Methodological Answer:

- Biodegradation : Conduct OECD 301F tests to measure microbial degradation in aqueous systems .

- Photolysis : Expose the compound to UV light (λ = 254 nm) and monitor degradation via LC-MS .

- Bioaccumulation : Calculate log P (e.g., ~3.2) and test in aquatic models (e.g., Daphnia magna) to estimate trophic transfer potential .

Q. How can multi-step synthesis be optimized for yield and scalability?

Methodological Answer:

- Catalytic Optimization : Replace stoichiometric reagents (e.g., DCC) with catalytic systems (e.g., Pd/C for hydrogenation) .

- Flow Chemistry : Implement continuous-flow reactors for epoxide opening steps to enhance reproducibility .

- Green Solvents : Substitute THF with cyclopentyl methyl ether (CPME) to improve safety and reduce waste .

Q. What theoretical frameworks explain the compound’s mechanism in neurological disorders?

Methodological Answer:

- Receptor Modulation Theory : Link activity to 5-HT₁A/D₂ receptor partial agonism, supported by molecular dynamics simulations .

- Signal Transduction Pathways : Map cAMP/PKA or MAPK/ERK cascades using phospho-specific antibodies in neuronal cell lines .

- Systems Pharmacology : Integrate omics data (transcriptomics/proteomics) to identify network-level effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.